2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide
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Description
The compound is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . It has a molecular formula of C23H23ClN6O4, an average mass of 482.919 Da, and a mono-isotopic mass of 482.146942 Da .
Synthesis Analysis
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new LSD1 inhibitors . The synthesis of such compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of the compound is based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . The structure of the compound was established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a three-step reaction sequence. This involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) .Future Directions
properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-2-14-5-9-17(10-6-14)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)11-15-3-7-16(22)8-4-15/h3-10,13H,2,11-12H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBIQFGXRVCVJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide |
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